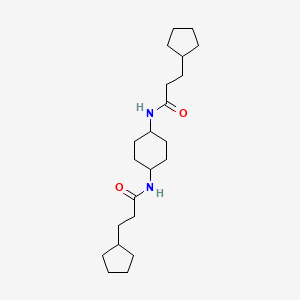
N,N'-cyclohexane-1,4-diylbis(3-cyclopentylpropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-cyclohexane-1,4-diylbis(3-cyclopentylpropanamide) is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexane ring as the central core, with two cyclopentylpropanamide groups attached at the 1,4-positions. Its molecular structure provides it with distinct chemical and physical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-cyclohexane-1,4-diylbis(3-cyclopentylpropanamide) typically involves the following steps:
Formation of the Cyclohexane Core: The cyclohexane ring is prepared through cyclization reactions involving appropriate precursors.
Attachment of Cyclopentylpropanamide Groups: The cyclopentylpropanamide groups are introduced through amide bond formation reactions. This step often involves the use of coupling reagents such as carbodiimides or other activating agents to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production of N,N’-cyclohexane-1,4-diylbis(3-cyclopentylpropanamide) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N’-cyclohexane-1,4-diylbis(3-cyclopentylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halogens or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N’-cyclohexane-1,4-diylbis(3-cyclopentylpropanamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-cyclohexane-1,4-diylbis(3-cyclopentylpropanamide) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-cyclohexane-1,4-diylbis(2-(4-chlorophenoxy)acetamide): Known for its role as an integrated stress response inhibitor.
Cyclohexane-1,4-diylbis(methylene) diacrylate: Used in polymer chemistry and material science.
Uniqueness
N,N’-cyclohexane-1,4-diylbis(3-cyclopentylpropanamide) stands out due to its unique structural features and potential applications. Its cyclopentylpropanamide groups provide distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H38N2O2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-cyclopentyl-N-[4-(3-cyclopentylpropanoylamino)cyclohexyl]propanamide |
InChI |
InChI=1S/C22H38N2O2/c25-21(15-9-17-5-1-2-6-17)23-19-11-13-20(14-12-19)24-22(26)16-10-18-7-3-4-8-18/h17-20H,1-16H2,(H,23,25)(H,24,26) |
InChI Key |
RIKOILDDEYZKCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2CCC(CC2)NC(=O)CCC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



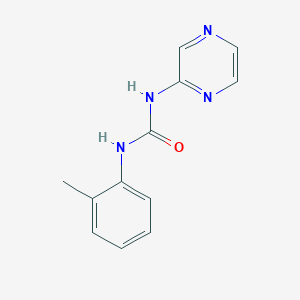
![1-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B10975300.png)
![1-[(4-butylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10975307.png)
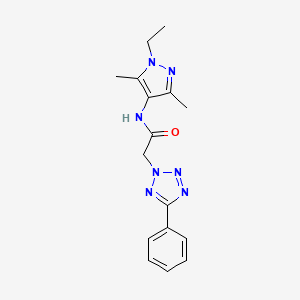
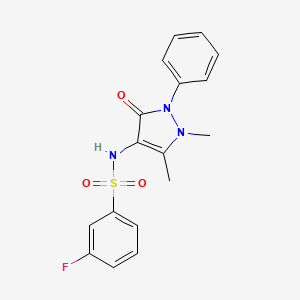
![2-[(Azepan-1-ylacetyl)amino]benzamide](/img/structure/B10975342.png)
![3-[(4-Methylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975348.png)
![2-(1,3-benzodioxol-5-yl)-N-[2-(methylsulfanyl)phenyl]quinoline-4-carboxamide](/img/structure/B10975355.png)
![1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]-](/img/structure/B10975361.png)
![2-[1-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethyl]-5-[2-(difluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B10975366.png)
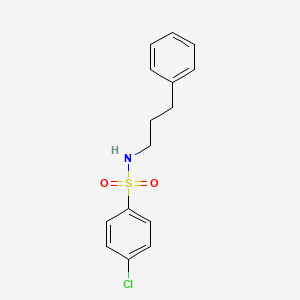
![4-fluoro-N-{[1-(4-fluorobenzoyl)piperidin-4-yl]methyl}benzamide](/img/structure/B10975371.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10975393.png)
